4-CHLORO-1-ETHYL-N~5~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
It is particularly effective against pests resistant to existing insecticides such as organophosphates and carbamates . This compound is used in agriculture to protect crops from various pests, ensuring higher yields and better quality produce.
Preparation Methods
The synthesis of 4-CHLORO-1-ETHYL-N~5~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclocondensation of hydrazine with a carbonyl compound.
Substitution Reactions:
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Final Coupling: The final product is obtained by coupling the pyrazole derivative with 4-methoxyaniline under suitable conditions.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-CHLORO-1-ETHYL-N~5~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-1-ETHYL-N~5~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-CHLORO-1-ETHYL-N~5~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE involves inhibition of mitochondrial electron transport, leading to disruption of ATP synthesis in pests . This results in energy depletion and eventual death of the pest. The compound targets specific enzymes and pathways involved in cellular respiration, making it highly effective against a broad range of pests .
Comparison with Similar Compounds
4-CHLORO-1-ETHYL-N~5~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its broad-spectrum activity and effectiveness against resistant pests. Similar compounds include:
- 4-Chloro-3-ethyl-1-methyl-N- { [4- (4-methylphenoxy)phenyl]methyl}-1H-pyrazole-5-carboxamide .
- 1- (4-CHLOROPHENYL)-2- ({5- [ (4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHANONE .
These compounds share structural similarities but differ in their specific substituents and overall activity profiles. The unique combination of functional groups in this compound contributes to its distinct mode of action and effectiveness.
Properties
IUPAC Name |
4-chloro-2-ethyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c1-3-24-18(17(20)12-21-24)19(25)22-13-6-10-16(11-7-13)29(26,27)23-14-4-8-15(28-2)9-5-14/h4-12,23H,3H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCYVNFKBKBGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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